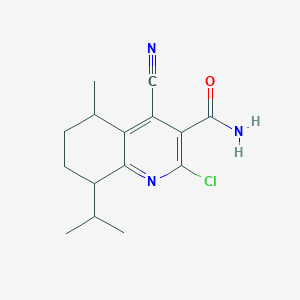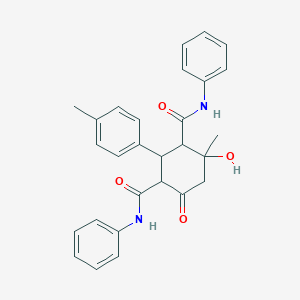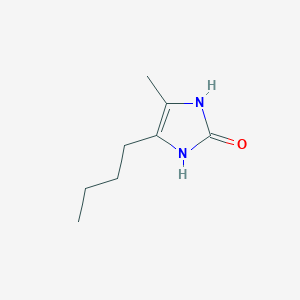![molecular formula C17H10N2O4 B10870474 3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B10870474.png)
3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE is a complex organic compound that features a benzoxazole moiety linked to a chromenone structure. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE typically involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazole ring, followed by further functionalization to introduce the chromenone moiety. Common reaction conditions include the use of solvents such as methyl cyanide or dimethyl sulfoxide (DMSO), bases like potassium carbonate (K₂CO₃), and oxidants such as tert-butyl hydroperoxide (TBHP) under irradiation with blue LED light .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole or chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can produce various substituted benzoxazole or chromenone compounds .
Scientific Research Applications
3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-(benzoxazol-2-yl)phenol share structural similarities with 3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE.
Chromenone Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin are structurally related to the chromenone moiety of the compound
Uniqueness
What sets 3-[(1,3-BENZOXAZOL-2-YLIMINO)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE apart is its unique combination of the benzoxazole and chromenone structures, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C17H10N2O4 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
3-[(E)-1,3-benzoxazol-2-yliminomethyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H10N2O4/c20-15-10-5-1-3-7-13(10)22-16(21)11(15)9-18-17-19-12-6-2-4-8-14(12)23-17/h1-9,20H/b18-9+ |
InChI Key |
GPWGOAIRZLIRNU-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC4=CC=CC=C4O3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC4=CC=CC=C4O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10870395.png)
![5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870404.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10870417.png)

![6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B10870421.png)
![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone](/img/structure/B10870424.png)
![(6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)methyl cyclohexylcarbamate](/img/structure/B10870429.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870432.png)
![3-(4-methylphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870436.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870441.png)

cyanamide](/img/structure/B10870450.png)

![2-{1-[(4-Methylphenyl)amino]ethylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B10870454.png)
